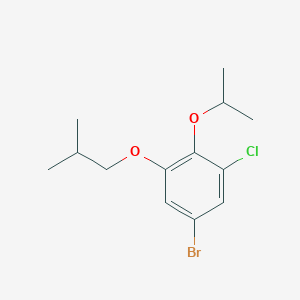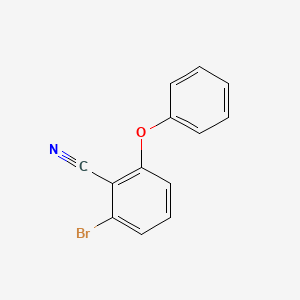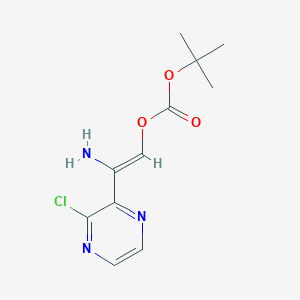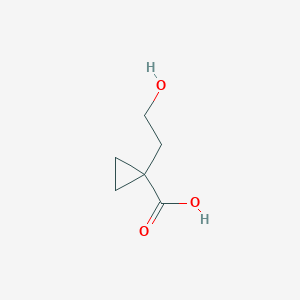![molecular formula C7H3BrF3NO5S B1380080 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol CAS No. 1440535-14-7](/img/structure/B1380080.png)
2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol (BNTP) is an organic compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents and has a melting point of 79–80°C. BNTP is a versatile compound that has been used in a variety of research applications, including synthesis, biochemical and physiological effects, and lab experiments.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Functionalization
Research has highlighted the importance of chemical functionalization involving compounds similar to 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol. For instance, the study of the nitration, bromination, diazo coupling, sulfonation, and alkylation of aromatic rings in 2-phosphoryl-substituted phenols revealed the versatility of these compounds in synthesizing various derivatives, indicating a broad range of potential applications in chemical synthesis (Rogacheva et al., 2019).
Synthesis of Complex Molecules
The synthesis of complex molecules, such as 2,4,6-Bromo-4'-nitro ether, from phenol, bromine, and 4-nitro-chlorobenzene, has been documented. This process involves electrophilic substitution reactions, demonstrating the compound's role in the creation of intricate molecular structures with potential applications in various fields of chemistry and materials science (Shiyang, 2012).
Dye Synthesis and Textile Applications
In the field of dye synthesis and textile applications, the creation of novel trisazo reactive dye ligands from compounds like 6-nitro-2-aminophenol-4-sulphonic acid, a derivative related to 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol, and their application on cotton have been explored. This research indicates the potential of such compounds in the textile industry, especially in the development of new dyes and pigments (Abbas et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-6-nitro-4-(trifluoromethylsulfonyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO5S/c8-4-1-3(18(16,17)7(9,10)11)2-5(6(4)13)12(14)15/h1-2,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUGUMOAUVFAHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)S(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane](/img/structure/B1380014.png)


![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide](/img/structure/B1380020.png)